2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a synthetic acetamide derivative characterized by three key structural motifs:
- 2,4-Dichlorophenoxy group: A common moiety in agrochemicals (e.g., 2,4-D) with herbicidal activity due to auxin-like effects .
- 2-Methoxyphenyl group: Enhances lipophilicity and influences receptor binding through steric and electronic effects .
- 2-Oxopyrrolidin-1-ylmethyl group: A pyrrolidinone-derived substituent that improves metabolic stability and modulates solubility .
Its design integrates structural elements from known bioactive molecules, balancing lipophilicity and hydrogen-bonding capacity for optimized pharmacokinetics.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O4/c1-27-18-6-3-2-5-16(18)24(13-23-10-4-7-19(23)25)20(26)12-28-17-9-8-14(21)11-15(17)22/h2-3,5-6,8-9,11H,4,7,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYJHMUJIPIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that induces changes at the molecular level.
Biochemical Pathways
The compound could potentially influence the oxidative metabolism of certain structures, leading to various intermediates.
Pharmacokinetics
One study suggests that oxidative metabolism of a similar structure resulted in an aldehyde intermediate, which was further oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Result of Action
It’s possible that the compound’s interaction with its targets leads to changes at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, volatilization and leaching are two critical pathways for transportation from their applied areas to non-target regions. Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects.
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 343.2 g/mol. It consists of a dichlorophenoxy group, a methoxyphenyl moiety, and a pyrrolidinone derivative. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Synthetic Auxin Activity : It mimics natural plant hormones, disrupting normal growth processes in plants. This leads to uncontrolled growth and eventual plant death, making it useful as a herbicide.
- Receptor Binding : Preliminary studies indicate that the compound may bind to sigma receptors, which are involved in various neurobiological processes. This interaction could lead to analgesic effects .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, highlighting potential applications in agriculture and medicine.
Anti-inflammatory Effects
In vitro studies suggest that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could make it a candidate for therapeutic applications in inflammatory diseases .
Analgesic Properties
The binding affinity to sigma receptors suggests potential analgesic effects. The antinociceptive properties were evaluated using formalin tests in animal models, showing promising results in pain reduction .
Study on Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated effective inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that modifications to the chemical structure can enhance antimicrobial potency.
Study on Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested in a model of induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups:
| Treatment Group | Inflammation Score (0-10) |
|---|---|
| Control | 8 |
| Compound Treatment | 3 |
This indicates the compound's potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula.
Key Observations :
- The 2,4-dichlorophenoxy group is critical for herbicidal activity across analogues, as seen in 2,4-D derivatives . The target compound retains this moiety but adds a pyrrolidinone group, which may reduce acute toxicity compared to alachlor-like compounds (Category 4 oral toxicity in simpler acetamides) .
- Pyrrolidinone vs. This may enhance target selectivity but reduce lipophilicity .
- Methoxyphenyl vs. Sulfonylphenyl : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the sulfonyl group in ’s analogue, which increases acidity and solubility but may limit blood-brain barrier penetration .
Functional Analogues with Pyrrolidinyl/Acetamide Motifs
Table 2: Pharmacological and Physicochemical Comparisons
*Estimated using fragment-based methods.
†Predicted via similar substituent contributions.
Key Observations :
- The target compound’s methoxyphenoxy-pyrrolidinone combination aligns with hypoglycemic agents in , which exhibit favorable safety profiles.
- Compared to thieno-pyrimidinyl acetamides (), the absence of a fused heterocycle in the target compound may reduce off-target kinase interactions, improving selectivity.
Q & A
Q. What are the established synthetic methodologies for synthesizing this compound, and what key reaction parameters influence yield?
The synthesis involves multi-step protocols, including cyclization and functional group modifications. Critical parameters include temperature control (e.g., -40°C for coupling reactions), solvent selection (DMF for improved solubility), and catalysts (e.g., TMSOTf for spirocyclic core formation). Intermediate purification via column chromatography is essential to avoid side products .
Q. Which spectroscopic techniques are recommended for structural validation, and what key spectral signatures confirm successful synthesis?
- 1H/13C NMR : Amide protons appear at δ ~9.8 ppm, while aromatic protons from dichlorophenoxy and methoxyphenyl groups show distinct splitting patterns.
- IR : Strong C=O stretches (~1667 cm⁻¹) confirm the amide and pyrrolidinone moieties.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .
Q. What biological activity profiles of structural analogs guide hypothesis generation for this compound?
Analogs with spirocyclic or dichlorophenoxy motifs exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, thieno-pyrimidine derivatives show kinase inhibition, suggesting potential targets for this compound .
Advanced Research Questions
Q. How can multi-step synthesis protocols be optimized to minimize side reactions?
- Step-specific troubleshooting : Low yields in spirocyclic core formation may require inert atmospheres (N₂/Ar) or alternative catalysts (e.g., Pd(PPh₃)₄).
- Real-time monitoring : Use TLC or HPLC to track intermediate purity and adjust reaction times dynamically .
Q. What experimental designs elucidate structure-activity relationships (SAR) for antimicrobial properties?
- Analog synthesis : Modify substituents (e.g., replace Cl with F on the phenoxy group) and test against Gram-positive/-negative bacteria.
- Mechanistic assays : Combine MIC assays with molecular docking to predict interactions with microbial enzymes (e.g., DNA gyrase) .
Q. How do researchers reconcile discrepancies between theoretical and observed chromatographic purity?
- Multi-modal analysis : Cross-validate HPLC results (e.g., C18 vs. HILIC columns) with ¹H NMR purity assays.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) and adjust purification protocols .
Q. What in vitro models best predict hepatic metabolic stability?
- Human liver microsomes (HLM) : Monitor parent compound depletion via LC-MS/MS with NADPH cofactors.
- CYP450 inhibition assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How does the dichlorophenoxy group’s electronic nature influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl groups enhance electrophilic substitution reactivity. Optimize Suzuki-Miyaura couplings using Pd catalysts and aryl boronic acids to introduce functional groups at the 2,4-dichlorophenoxy position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
